molecular formula C19H16ClIN2OS B2690837 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide CAS No. 477712-99-5

3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide

Cat. No.: B2690837
CAS No.: 477712-99-5
M. Wt: 482.76
InChI Key: VZXFKKFYRCNQLY-HCUGZAAXSA-M
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Description

3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C19H16ClIN2OS and its molecular weight is 482.76. The purity is usually 95%.
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Biological Activity

3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide, with the CAS number 477712-99-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C19H16ClIN2OS
  • Molecular Weight : 482.76 g/mol
  • Structure : The compound features a thiazole ring and a pyridinium moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives containing thiazole and pyridine rings exhibit notable antimicrobial properties. The specific compound has shown promising activity against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, leading to its effectiveness against these pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.

Enzyme IC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate that the compound is a potent inhibitor, which could make it a candidate for further development in therapeutic applications .

The proposed mechanism of action involves the interaction of the compound with specific receptors or enzymes in microbial cells. The thiazole and pyridine components may facilitate binding to active sites, disrupting normal function and leading to cell death or inhibition of growth.

Case Studies

  • Antibacterial Screening : In a study assessing various derivatives, compounds similar to this compound demonstrated significant antibacterial activity against clinical isolates of Salmonella and Bacillus. The study emphasized the importance of structural modifications in enhancing activity .
  • Neuroprotective Potential : Research into AChE inhibitors has highlighted the potential of thiazole derivatives in treating neurodegenerative disorders. The tested compound showed competitive inhibition patterns similar to established AChE inhibitors, suggesting its viability as a therapeutic agent in cognitive decline .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN2OS.HI/c1-13-18(17(23)10-7-14-5-8-16(20)9-6-14)24-19(21-13)15-4-3-11-22(2)12-15;/h3-12H,1-2H3;1H/q+1;/p-1/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXFKKFYRCNQLY-HCUGZAAXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CC3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/C3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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